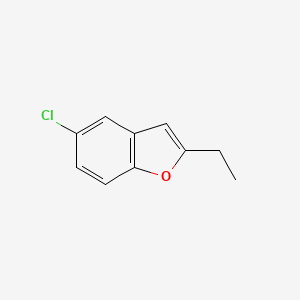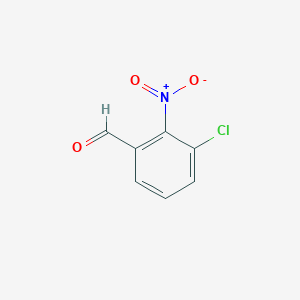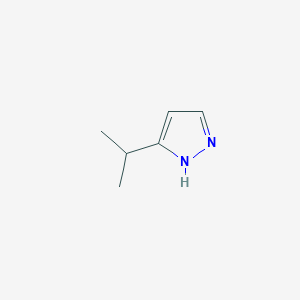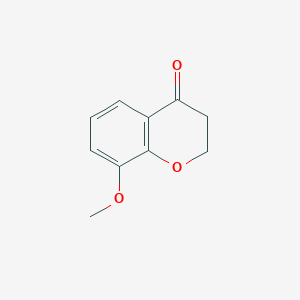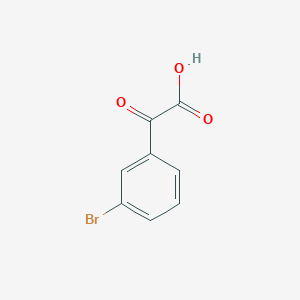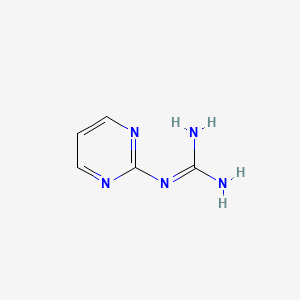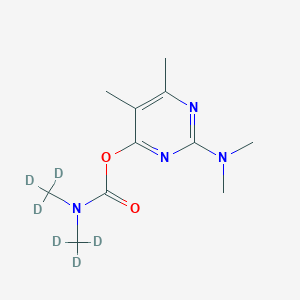
Pirimicarb-d6
Overview
Description
Pirimicarb-d6 is a deuterated compound of Pirimicarb, an insecticide that inhibits acetylcholinesterase in selective species . The molecular formula of Pirimicarb D6 is C11H12D6N4O2, and it has a molecular weight of 244.32 . This compound is primarily used in scientific research and environmental analysis .
Mechanism of Action
Target of Action
Pirimicarb-d6, also known as 2-Dimethylamino-5,6-dimethyl-4-pyrimidinyl dimethyl-d6-carbamate or Pirimicarb D6 (dimethylcarbamate D6), is primarily targeted at aphids . It is a selective carbamate insecticide used to control aphids on vegetable, cereal, and orchard crops .
Mode of Action
The mode of action of this compound involves inhibiting the activity of acetylcholinesterase . This enzyme is crucial for the proper functioning of the nervous system in many organisms, including aphids. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve endings, leading to neurotoxicity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. The inhibition of acetylcholinesterase leads to an overstimulation of nicotinic acetylcholine receptors due to the accumulation of acetylcholine. This overstimulation disrupts normal nerve impulses, leading to paralysis and death of the aphid .
Pharmacokinetics
It is known that this compound is a systemic insecticide, meaning it is absorbed and distributed throughout the plant to provide protection against aphids .
Result of Action
The result of this compound’s action is the effective control of aphid populations on treated crops. By disrupting normal nerve function in aphids, this compound causes their death, thereby protecting the crops from damage .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, it is recommended that this compound be applied under warm and calm conditions for optimal uptake by the plant .
Biochemical Analysis
Biochemical Properties
Pirimicarb D6 (dimethylcarbamate D6) plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and other nervous system functions. By inhibiting acetylcholinesterase, Pirimicarb D6 (dimethylcarbamate D6) increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This interaction is highly specific, as Pirimicarb D6 (dimethylcarbamate D6) binds to the active site of acetylcholinesterase, preventing the enzyme from interacting with acetylcholine .
Cellular Effects
Pirimicarb D6 (dimethylcarbamate D6) affects various cell types and cellular processes. In neurons, the increased acetylcholine levels due to acetylcholinesterase inhibition can lead to continuous stimulation of muscle fibers, potentially causing muscle spasms and paralysis. In non-neuronal cells, Pirimicarb D6 (dimethylcarbamate D6) can influence cell signaling pathways by altering the balance of neurotransmitters, which may affect gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Pirimicarb D6 (dimethylcarbamate D6) exerts its effects through the inhibition of acetylcholinesterase. The compound binds to the enzyme’s active site, forming a stable complex that prevents acetylcholine from being hydrolyzed. This inhibition is competitive, meaning that Pirimicarb D6 (dimethylcarbamate D6) competes with acetylcholine for binding to the enzyme. The result is an accumulation of acetylcholine in the synaptic cleft, leading to prolonged activation of acetylcholine receptors and continuous nerve signal transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pirimicarb D6 (dimethylcarbamate D6) can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to Pirimicarb D6 (dimethylcarbamate D6) can lead to adaptive changes in cellular function, such as upregulation of acetylcholinesterase expression or alterations in neurotransmitter receptor sensitivity .
Dosage Effects in Animal Models
The effects of Pirimicarb D6 (dimethylcarbamate D6) vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant toxicity. At higher doses, Pirimicarb D6 (dimethylcarbamate D6) can lead to toxic effects, including muscle spasms, respiratory distress, and even death. These adverse effects are due to the excessive accumulation of acetylcholine, which overstimulates the nervous system .
Metabolic Pathways
Pirimicarb D6 (dimethylcarbamate D6) is involved in metabolic pathways related to its degradation and elimination. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites that are excreted in the urine. These metabolic processes can affect the overall activity and toxicity of Pirimicarb D6 (dimethylcarbamate D6), as some metabolites may retain biological activity .
Transport and Distribution
Within cells and tissues, Pirimicarb D6 (dimethylcarbamate D6) is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific carrier proteins. Once inside the cell, Pirimicarb D6 (dimethylcarbamate D6) can accumulate in certain organelles, such as the endoplasmic reticulum, where it interacts with acetylcholinesterase .
Subcellular Localization
The subcellular localization of Pirimicarb D6 (dimethylcarbamate D6) is crucial for its activity and function. The compound is primarily localized in the cytoplasm and endoplasmic reticulum, where acetylcholinesterase is abundant. This localization allows Pirimicarb D6 (dimethylcarbamate D6) to effectively inhibit the enzyme and exert its biochemical effects. Additionally, post-translational modifications, such as phosphorylation, may influence the targeting and activity of Pirimicarb D6 (dimethylcarbamate D6) within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pirimicarb D6 involves the deuteration of Pirimicarb. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The specific synthetic routes and reaction conditions for producing Pirimicarb D6 are not widely documented in public sources. it is known that the compound is produced in accordance with internationally recognized standards for the development and production of reference standards .
Industrial Production Methods
Industrial production of Pirimicarb D6 follows stringent quality control measures to ensure the purity and stability of the compound. The production process is carried out under ISO 17034 accreditation, which ensures the competence of reference standard manufacturers .
Chemical Reactions Analysis
Types of Reactions
Pirimicarb D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: Substitution reactions, where one functional group is replaced by another, are possible with Pirimicarb D6.
Common Reagents and Conditions
The common reagents and conditions used in these reactions are not extensively documented. typical reagents for oxidation might include oxidizing agents like potassium permanganate or hydrogen peroxide, while reducing agents could include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Scientific Research Applications
Pirimicarb D6 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Environmental Analysis: Used as a reference standard for the detection and quantification of pesticide residues in environmental samples.
Agricultural Research: Employed in studies related to the efficacy and environmental impact of insecticides.
Pharmacological Studies: Utilized in research on acetylcholinesterase inhibitors and their potential therapeutic applications.
Analytical Chemistry: Serves as a standard in mass spectrometry and chromatography for the accurate measurement of pesticide residues.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Pirimicarb D6 include:
Carbofuran D3: Another deuterated carbamate insecticide.
Thiamethoxam D4: A deuterated neonicotinoid insecticide.
Cyanazine D5: A deuterated triazine herbicide.
Uniqueness
Pirimicarb D6 is unique due to its specific inhibition of acetylcholinesterase in selective species, making it highly effective as an insecticide. Its deuterated form enhances its stability and allows for precise analytical measurements in scientific research .
Properties
IUPAC Name |
[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl] N,N-bis(trideuteriomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-7-8(2)12-10(14(3)4)13-9(7)17-11(16)15(5)6/h1-6H3/i5D3,6D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGYUFNIOHWBOB-SCPKHUGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)OC1=NC(=NC(=C1C)C)N(C)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583596 | |
| Record name | 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl bis[(~2~H_3_)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015854-66-6 | |
| Record name | 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl bis[(~2~H_3_)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1015854-66-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


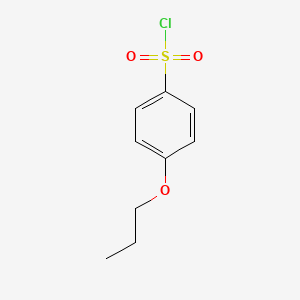
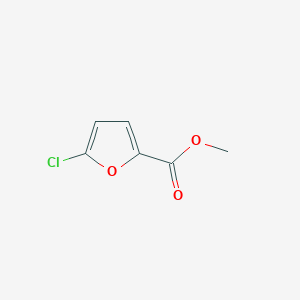

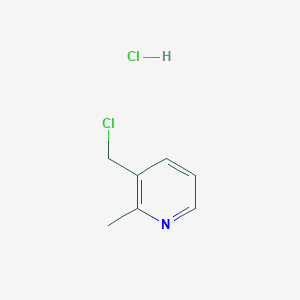

![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)
